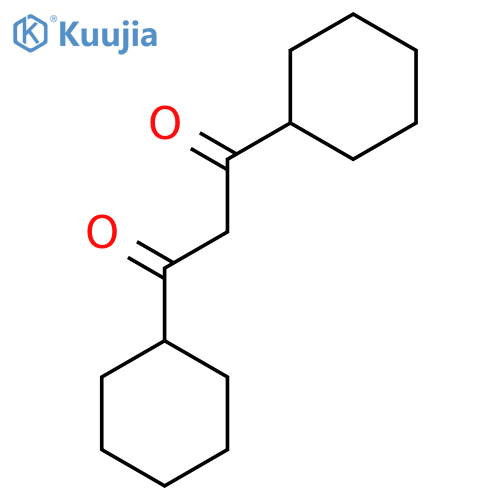Cas no 55846-67-8 (1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-)

55846-67-8 structure
商品名:1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-
CAS番号:55846-67-8
MF:C15H24O2
メガワット:236.349864959717
MDL:MFCD30529693
CID:3191512
PubChem ID:10879123
1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- 化学的及び物理的性質
名前と識別子
-
- 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-
- 1,3-Dicyclohexyl-1,3-propanedione
- 1,3-dicyclohexylpropane-1,3-dione
- AB89829
- HIMLFYUFZYQSDE-UHFFFAOYSA-N
- CS-0105665
- DB-146985
- 55846-67-8
- G86195
- SCHEMBL599277
-
- MDL: MFCD30529693
- インチ: InChI=1S/C15H24O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h12-13H,1-11H2
- InChIKey: HIMLFYUFZYQSDE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 236.177630004Da
- どういたいしつりょう: 236.177630004Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 34.1Ų
1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176305-1g |
1,3-Dicyclohexylpropane-1,3-dione |
55846-67-8 | 95% | 1g |
¥3998.00 | 2024-05-08 | |
| Advanced ChemBlocks | P37421-1G |
1,3-Dicyclohexyl-1,3-propanedione |
55846-67-8 | 95% | 1G |
$435 | 2023-09-15 |
1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- 関連文献
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
55846-67-8 (1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-) 関連製品
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2039-76-1(3-Acetylphenanthrene)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
